molecular formula C11H20N4O4 B12389237 Dinotefuran-NHCO-propionic acid

Dinotefuran-NHCO-propionic acid

Cat. No.: B12389237
M. Wt: 272.30 g/mol
InChI Key: WFFMDXUQGKHWIR-UHFFFAOYSA-N
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Description

Dinotefuran-NHCO-propionic acid is a synthetic compound derived from dinotefuran, a third-generation neonicotinoid insecticide, conjugated with propionic acid via a carbamate (NHCO) linkage. This structural modification aims to enhance solubility, stability, or targeted delivery in biological or environmental applications. While dinotefuran itself is widely used in agriculture for pest control, the NHCO-propionic acid derivative suggests a focus on improving bioavailability or reducing non-target toxicity through functionalization.

Properties

Molecular Formula

C11H20N4O4

Molecular Weight

272.30 g/mol

IUPAC Name

4-[2-[N'-methyl-N-(oxolan-3-ylmethyl)carbamimidoyl]hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C11H20N4O4/c1-12-11(13-6-8-4-5-19-7-8)15-14-9(16)2-3-10(17)18/h8H,2-7H2,1H3,(H,14,16)(H,17,18)(H2,12,13,15)

InChI Key

WFFMDXUQGKHWIR-UHFFFAOYSA-N

Canonical SMILES

CN=C(NCC1CCOC1)NNC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinotefuran-NHCO-propionic acid involves several steps. One common method includes the reaction of dinotefuran with propionic acid derivatives under specific conditions. The process typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dinotefuran-NHCO-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller organic acids and amines, while oxidation may produce various oxidized derivatives .

Comparison with Similar Compounds

Key Observations:

  • Linker Diversity: this compound uses a carbamate linker, distinct from PEG (e.g., Thalidomide derivatives) or hydrazide (e.g., Biotin conjugates). Carbamates are hydrolytically stable compared to esters but less so than amides, influencing release kinetics .
  • Bioactive Moieties: Unlike Calcium propionate (a preservative) or 3-(Methylthio)propionic acid (a flavoring agent), this compound integrates a pesticidal neonicotinoid, suggesting agrochemical applications.
  • Solubility and Targeting : The propionic acid moiety may enhance water solubility, similar to PEGylated compounds, but with a smaller molecular footprint.

Research Findings and Limitations

Efficacy and Stability

  • Dinotefuran Derivatives: Neonicotinoid conjugates like this compound are hypothesized to reduce environmental persistence while maintaining insecticidal activity.
  • Comparative Stability : Carbamate-linked compounds typically exhibit moderate hydrolytic stability. In contrast, PEGylated derivatives (e.g., Thalidomide-NH-PEG3-propionic acid) resist enzymatic cleavage, prolonging systemic circulation .

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